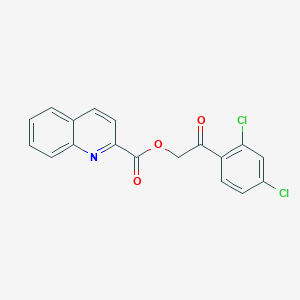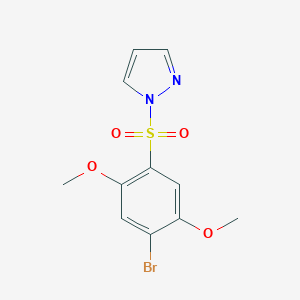
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole” is a pyrazole derivative with a sulfonyl group attached to the 1-position of the pyrazole ring. The sulfonyl group is further substituted with a 4-bromo-2,5-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyrazole ring, with the sulfonyl group causing some degree of distortion due to its size and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the sulfonyl group or the aromatic ring .Mecanismo De Acción
The mechanism of action of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce oxidative stress, which could make it useful in treating diseases related to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory effects. However, this compound has some limitations in lab experiments. It is not very soluble in water, which could make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, more research is needed to establish the safety and efficacy of this compound in humans. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole-based compound that has potential applications in medicine and biology. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. While this compound has some limitations in lab experiments, its potential benefits make it a worthwhile area of study for future research.
Métodos De Síntesis
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has been synthesized using various methods, including the reaction of 4-bromo-2,5-dimethoxybenzene with sulfonyl chloride followed by the reaction with pyrazole. Another method involves the reaction of 4-bromo-2,5-dimethoxyphenyl hydrazine with sulfonyl chloride followed by the reaction with acetic anhydride and pyridine. The synthesis of this compound is a complex process that requires careful attention to detail and the use of appropriate reagents.
Aplicaciones Científicas De Investigación
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has been found to have potential applications in medicine and biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in treating various diseases. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)14-5-3-4-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFFZVBLGCGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B500450.png)
![3-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500451.png)
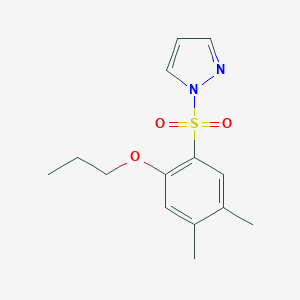
![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B500455.png)
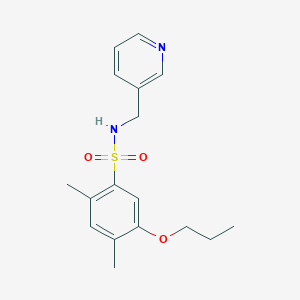


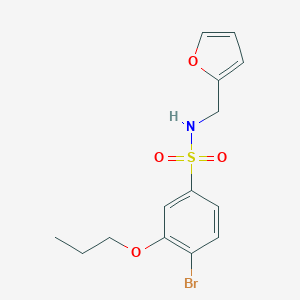


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B500470.png)


